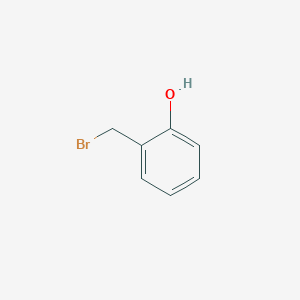

2-(Bromomethyl)phenol

説明

Foundational Significance as a Reactive Building Block

The foundational significance of 2-(bromomethyl)phenol lies in its bifunctional nature. The molecule possesses two key reactive sites: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH₂Br) group.

The bromomethyl group is highly susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. This reactivity allows for the facile introduction of a wide variety of functional groups by reacting this compound with a diverse array of nucleophiles, including amines, thiols, and alcohols, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The electrophilic nature of the benzylic carbon makes it a prime target for these transformations.

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenolate (B1203915) anion. pharmaxchange.info This anion is a potent nucleophile itself and can participate in reactions such as O-alkylation. pharmaxchange.info Furthermore, the hydroxyl group can influence the reactivity of the aromatic ring, activating it towards electrophilic aromatic substitution. The proximity of the hydroxyl group to the bromomethyl group can also lead to intramolecular reactions, facilitating the formation of cyclic structures.

This unique combination of an electrophilic benzylic bromide and a nucleophilic (or potentially nucleophilic) hydroxyl group on the same molecule makes this compound a powerful building block for constructing complex molecular architectures.

Overview of Strategic Importance in Synthetic Methodologies

The strategic importance of this compound is evident in its application across various synthetic methodologies, particularly in the synthesis of heterocyclic compounds and in specialized alkylation reactions.

Synthesis of Heterocyclic Compounds: this compound is a key precursor for the synthesis of a variety of oxygen-containing heterocycles. lookchem.com For instance, intramolecular cyclization via O-alkylation, where the phenolic oxygen attacks the benzylic carbon, is a common strategy to form dihydrobenzofurans (coumarans). This transformation can often be achieved under basic conditions. Its derivatives are also instrumental in creating more complex heterocyclic systems, which are common motifs in pharmacologically active compounds. lookchem.comuobaghdad.edu.iquobaghdad.edu.iq

Alkylation Reactions: The compound serves as a versatile reagent for both O-alkylation and C-alkylation of other molecules. In O-alkylation reactions, it can be used to introduce the 2-hydroxybenzyl group to various substrates, a moiety that can be valuable in medicinal chemistry and materials science. pharmaxchange.info While O-alkylation is generally favored, C-alkylation can also be achieved under specific reaction conditions, allowing for the formation of carbon-carbon bonds at the aromatic ring. pharmaxchange.info The choice of solvent and base can often direct the selectivity between O- and C-alkylation of phenolate anions. pharmaxchange.info

The reactivity of this compound has been harnessed in the synthesis of complex natural products and their analogues, as well as in the development of new synthetic methods. For example, it has been used in the preparation of ligands for catalysis and as an intermediate in the synthesis of bioactive molecules with potential applications in medicine. lookchem.com

Research Findings on this compound

The utility of this compound is highlighted in various research studies that demonstrate its reactivity and synthetic applications. The following tables summarize key data from these studies.

Table 1: Representative Reactions of this compound

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Ethers, Thioethers, Amines | |

| Intramolecular Cyclization | Base (e.g., K₂CO₃) | Dihydrobenzofuran | lookchem.com |

| O-Alkylation | Phenols, Alcohols | Aryl ethers, Alkyl ethers | pharmaxchange.info |

| C-Alkylation | Phenolates (under specific conditions) | C-alkylated phenols | pharmaxchange.info |

Table 2: Synthesis of Heterocycles from this compound Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| This compound | Potassium Carbonate, Acetone | Dihydrobenzofuran | Not specified | lookchem.com |

| 3-(2-(bromomethyl)phenoxy)acrylates | Various bases | 2H-Chromenes and 4H-Chromenes | Good to high | acs.org |

Structure

3D Structure

特性

IUPAC Name |

2-(bromomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKGKBKFUATGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544748 | |

| Record name | 2-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58402-38-3 | |

| Record name | 2-(Bromomethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Bromomethyl Phenol

Direct Halogenation Protocols

The direct bromination of the methyl group of o-cresol (B1677501) is a common and effective method for synthesizing 2-(bromomethyl)phenol. This transformation can be accomplished through different chemical pathways, primarily electrophilic aromatic substitution and radical reactions.

Regioselective Bromination of Phenolic Substrates

Achieving regioselectivity is crucial in the synthesis of this compound to ensure the bromine atom is introduced at the desired benzylic position rather than on the aromatic ring. This is accomplished by carefully selecting the brominating agent and reaction conditions.

One of the main routes for the synthesis of this compound is through the electrophilic bromination of o-cresol using molecular bromine (Br₂). This reaction is typically catalyzed by iron powder, which polarizes the bromine molecule to generate a more potent electrophile. The electrophile then attacks the methyl group, leading to the formation of the desired bromomethyl derivative.

Another approach involves the use of a PIDA–AlBr₃ system (phenyliodine diacetate and aluminum tribromide) for the electrophilic bromination of phenols. nih.govrsc.org This method offers a practical and mild alternative, with the in situ generation of the active brominating species, PhIOAcBr. nih.govrsc.org

Table 1: Comparison of Electrophilic Bromination Methods for Phenolic Substrates

| Method | Brominating Agent | Catalyst | Key Features |

|---|---|---|---|

| Direct Bromination | Molecular Bromine (Br₂) | Iron Powder | Classical and direct route. |

Radical bromination offers a highly selective method for introducing a bromine atom at the benzylic position of o-cresol. The use of N-Bromosuccinimide (NBS) is a hallmark of this approach. The reaction is initiated by a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), or by photochemical activation. The initiator generates a radical that abstracts a hydrogen atom from the methyl group of o-cresol, forming a resonance-stabilized benzyl (B1604629) radical. masterorganicchemistry.com This radical then reacts with NBS to yield this compound and a succinimidyl radical, which continues the chain reaction. masterorganicchemistry.com This method is favored for its mild conditions and high selectivity for the benzylic position, minimizing the competing electrophilic addition to the aromatic ring. masterorganicchemistry.com

Table 2: Key Reagents in Radical Bromination of o-Cresol

| Role | Reagent | Function |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of bromine radicals. |

Electrophilic Aromatic Substitution (EAS) Approaches (e.g., using molecular bromine with catalysts)

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield of this compound and minimize the formation of byproducts, such as dibrominated compounds or isomers, careful optimization of reaction parameters is essential.

The choice of solvent significantly impacts the efficiency and selectivity of the bromination reaction. In radical bromination with NBS, non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) are often used. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can enhance the rate of nucleophilic substitution reactions. For electrophilic bromination with molecular bromine, solvents like carbon tetrachloride or chloroform (B151607) are commonly employed. The solvent can influence the stability of intermediates and the solubility of reagents, thereby affecting the reaction pathway and the distribution of products. gla.ac.uk

Temperature is a critical parameter in controlling the selectivity of the bromination of cresols. google.com Lower temperatures generally favor higher selectivity in electrophilic bromination reactions. google.com For radical reactions initiated by thermal decomposition of initiators like AIBN, a specific temperature range (e.g., around 80°C) is required to ensure a steady generation of radicals. In contrast, photochemical initiation can often be carried out at lower temperatures. The reaction temperature for electrophilic bromination with molecular bromine is typically controlled between -5°C and 10°C to manage the exothermic nature of the reaction and prevent over-bromination. google.com For radical bromination with NBS, temperatures can range from 25°C to 80°C depending on the initiator and solvent used.

Table 3: Optimized Reaction Conditions for Bromination of o-Cresol

| Parameter | Electrophilic Bromination (Br₂) | Radical Bromination (NBS) |

|---|---|---|

| Temperature | -5°C to 10°C google.com | 25°C to 80°C |

| Solvent | Carbon tetrachloride, Chloroform | Carbon tetrachloride, Dichloromethane |

| Initiation | Catalyst (e.g., Iron) | Thermal or Photochemical |

Solvent Effects on Reaction Efficiency and Byproduct Formation

Convergent Synthetic Routes

Convergent synthetic strategies for this compound often involve the transformation of readily available precursors. These methods are characterized by the joining of molecular fragments to form the final product in a more efficient manner than linear syntheses.

Derivatization from Hydroxymethyl Precursors via Nucleophilic Substitution (e.g., from 2-(hydroxymethyl)phenol with HBr)

A common and direct method for the synthesis of this compound is the nucleophilic substitution of 2-(hydroxymethyl)phenol. This reaction typically involves treating the hydroxymethyl precursor with a source of bromide, such as hydrogen bromide (HBr). lookchem.com The reaction is generally conducted under acidic conditions and may require anhydrous environments to prevent hydrolysis of the product. Variations of this method include the use of gaseous hydrogen bromide bubbled into the reaction mixture or a solution of hydrogen bromide in glacial acetic acid at room temperature. lookchem.com

| Precursor | Reagent | Conditions | Yield (%) | Reference |

| 2-(hydroxymethyl)phenol | HBr in glacial acetic acid | Room temperature | Not specified | lookchem.com |

| 2-(hydroxymethyl)phenol | Gaseous HBr | Not specified | Not specified | lookchem.com |

This table summarizes different conditions for the synthesis of this compound from 2-(hydroxymethyl)phenol via nucleophilic substitution with HBr.

Application of Specialized Brominating Reagents (e.g., Carbon Tetrabromide/Triphenylphosphine (B44618) Systems)

The Appel reaction provides a versatile method for the conversion of alcohols to the corresponding halides under mild, neutral conditions. alfa-chemistry.com In the context of this compound synthesis, this involves the reaction of 2-(hydroxymethyl)phenol with a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). lookchem.comthieme-connect.com This system generates a phosphonium (B103445) bromide intermediate, which then facilitates the nucleophilic displacement of the hydroxyl group by bromide. alfa-chemistry.com One reported synthesis of this compound using this method was performed in dimethyl sulfoxide (DMSO); however, the product was used in the subsequent step without isolation. lookchem.comthieme-connect.com

A modified approach utilizes a monolithic triphenylphosphine reagent loaded with carbon tetrabromide in a flow microreactor. thieme-connect.de This technique offers high purity and conversion rates without the need for extensive purification. thieme-connect.de

| Precursor | Reagents | Solvent | Key Features | Reference |

| 2-(hydroxymethyl)phenol | CBr₄, PPh₃ | DMSO | Product used in situ | lookchem.comthieme-connect.com |

| Benzylic Alcohols | Monolithic PPh₃, CBr₄ | Flow microreactor | High purity, no offline purification | thieme-connect.de |

This table highlights the use of specialized brominating reagents for the synthesis of this compound and related benzylic bromides.

Green Chemistry Advancements in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to develop more environmentally benign and sustainable processes. scribd.com These advancements focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Development of Mechanochemical Synthetic Procedures

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis methods. acs.orgcsic.es Techniques like ball milling can be employed to carry out reactions in the solid state, thereby reducing or eliminating the need for solvents. acs.org While specific examples for the mechanochemical synthesis of this compound are not extensively detailed in the provided search results, the general principles of mechanochemistry, such as its application in Wittig reactions and halogenations, suggest its potential applicability. beilstein-journals.org This approach can lead to higher yields, reduced reaction times, and a significant decrease in solvent waste. csic.esbeilstein-journals.org

Sustainable Catalysis and Renewable Energy Integration (e.g., Natural Catalysts, Solar Radiation)

The use of sustainable catalysts and renewable energy sources represents a significant step forward in green organic synthesis. nih.govacs.org Natural catalysts, such as those derived from agricultural waste, and the use of solar radiation as an energy source are gaining traction. nih.govdokumen.pub For instance, lemon juice has been successfully employed as a natural, biodegradable, and non-toxic catalyst in the synthesis of other heterocyclic compounds under concentrated solar radiation, achieving high yields in short reaction times. nih.gov While a direct application to this compound synthesis is not explicitly mentioned, these methodologies showcase the potential for developing greener catalytic systems for its production.

Strategies for Reduced Solvent Consumption and Waste Generation

A primary goal of green chemistry is to minimize solvent use and waste production. scribd.comrsc.org The development of solvent-free reaction conditions, as seen in some mechanochemical and melt-phase syntheses, is a key strategy. rsc.orgvulcanchem.com Additionally, the use of greener, bio-derived solvents or ionic liquids can reduce the environmental impact of chemical processes. vulcanchem.comrsc.org For example, a study on the synthesis of 2-(bromomethyl)-6-chlorophenol (B13584828) demonstrated a 20% reduction in energy consumption by using the ionic liquid [BMIM][Br] as both a solvent and catalyst. vulcanchem.com Such approaches, focused on minimizing solvent volume and opting for more environmentally friendly alternatives, are crucial for the sustainable production of this compound.

Elucidation of Reactivity Profiles and Reaction Mechanisms of 2 Bromomethyl Phenol

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group in 2-(bromomethyl)phenol is highly reactive towards nucleophiles, primarily through an S(_N)2 mechanism. This reactivity is attributed to bromine's effectiveness as a leaving group.

Kinetic and Thermodynamic Aspects of S(_N)2 Processes

The S(_N)2 reaction is a bimolecular process where the rate is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile. libretexts.org The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to the simultaneous formation of a new bond and cleavage of the carbon-bromine bond. masterorganicchemistry.comnumberanalytics.comgeeksforgeeks.org This results in an inversion of configuration at the reaction center. numberanalytics.com

The rate of S(_N)2 reactions is significantly influenced by the steric hindrance around the reaction site. In the case of this compound, being a primary benzylic halide, it is sterically accessible, favoring the S(_N)2 pathway. masterorganicchemistry.comlibretexts.org

Influence of Nucleophile Nature and Steric Hindrance

The strength of the nucleophile is a critical factor in S(_N)2 reactions. Strong nucleophiles, especially those with a negative charge, accelerate the reaction rate. lumenlearning.comshimizu-uofsc.net Common nucleophiles that react with this compound include amines, thiols, and alcohols to form the corresponding substituted products.

Steric hindrance on the nucleophile can also affect the reaction rate. shimizu-uofsc.net Bulky nucleophiles will react more slowly than smaller, less hindered ones, even if they have similar nucleophilic strength. shimizu-uofsc.net

Solvation Effects and Role of Polar Aprotic Media

The choice of solvent plays a crucial role in the kinetics of S(_N)2 reactions. lumenlearning.com Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone, are known to enhance the rate of S(_N)2 reactions. lumenlearning.com These solvents are capable of solvating the cation but not the anion (the nucleophile). lumenlearning.com This "naked" nucleophile is more reactive and can more readily attack the electrophilic carbon. lumenlearning.com In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity. lumenlearning.com

Hydrogen Bonding Effects of the Phenolic Hydroxyl Group on Transition States

The phenolic hydroxyl group in this compound can influence the S(_N)2 reaction by participating in hydrogen bonding. This intramolecular hydrogen bonding can stabilize the transition state of the reaction. The hydroxyl group can form a hydrogen bond with the incoming nucleophile or the leaving bromide ion, lowering the activation energy of the reaction. Studies on similar phenolic compounds have shown that intramolecular hydrogen bonds can significantly reduce the reorganization energy of the system, thereby facilitating a lower energy reaction pathway. diva-portal.org This effect is particularly noted in reactions where the proton can be transferred to a base, which in this case could be the nucleophile or the solvent. diva-portal.org

Electrophilic Aromatic Substitution on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the hydroxyl group. chemguide.co.uk

Directing and Activating Properties of the Hydroxyl Group

The hydroxyl group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. chemguide.co.ukchemistrysteps.com This is due to the resonance effect, where a lone pair of electrons on the oxygen atom is delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. chemguide.co.uk This increased electron density makes the ring more susceptible to attack by electrophiles. chemguide.co.uk

In this compound, the ortho position is already occupied by the bromomethyl group. Therefore, incoming electrophiles will be directed primarily to the para position (C4) and the other ortho position (C6) relative to the hydroxyl group. chemguide.co.uk The steric bulk of the bromomethyl group may influence the regioselectivity, potentially favoring substitution at the less hindered para position. chemistrysteps.com

The activating nature of the hydroxyl group is so strong that reactions such as bromination can often proceed without a Lewis acid catalyst. chemguide.co.uk

Table of Reaction Parameters

| Reaction Type | Reagents | Solvent | Conditions | Product(s) |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Polar Aprotic (e.g., DMF, DMSO) | Varies | Substituted phenols |

| Electrophilic Bromination | Br₂ | Water or CCl₄ | Room Temperature | 4-Bromo-2-(bromomethyl)phenol, 6-Bromo-2-(bromomethyl)phenol |

Competitive Reaction Pathways with the Bromomethyl Substituent

The reactivity of this compound is characterized by the interplay between its two functional groups: the phenolic hydroxyl group and the bromomethyl substituent. The bromomethyl group is highly susceptible to nucleophilic substitution, primarily through an S_N2 mechanism. This reactivity allows for the introduction of various functional groups by reaction with a range of nucleophiles.

Competition between intramolecular and intermolecular reaction pathways is a key aspect of the reactivity of this compound. The proximity of the phenolic hydroxyl group to the bromomethyl substituent allows for the possibility of intramolecular cyclization to form a six-membered ring, a derivative of benzo[b]furan. This intramolecular pathway can compete with intermolecular reactions, where a nucleophile attacks the bromomethyl group. The outcome of the reaction often depends on the reaction conditions and the nature of the nucleophile employed.

Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide ion. This phenoxide is a potent nucleophile and can readily attack the adjacent bromomethyl group in an intramolecular S_N2 reaction, leading to the formation of a cyclic ether. However, in the presence of a strong external nucleophile, the intermolecular reaction may be favored. For instance, reaction with amines or thiols can lead to the formation of the corresponding aminomethyl or thiomethyl phenols.

A study on the synthesis of certain diarylheptanoids demonstrated the S_N2 reactivity of a similar compound, 2-bromo-4-(bromomethyl)phenol, with N,N′-trimethyleneurea in the presence of sodium hydride. researchgate.net This highlights the susceptibility of the bromomethyl group to nucleophilic attack, even in the presence of other reactive sites. Furthermore, computational studies have shown that under weakly basic conditions, this compound can undergo dearomatization to form a reactive ortho-quinone methide intermediate, which can then undergo electrophilic addition with tertiary arylamines. lzu.edu.cn

Interactive Data Table: Competitive Reactions of this compound

| Reaction Type | Reactant/Conditions | Major Product | Reaction Pathway |

|---|---|---|---|

| Intramolecular Cyclization | Weak Base (e.g., K₂CO₃) | Benzo[b]furan derivative | Intramolecular S_N2 |

| Intermolecular Substitution | Amine (e.g., R-NH₂) | 2-((Alkylamino)methyl)phenol | Intermolecular S_N2 |

| Intermolecular Substitution | Thiol (e.g., R-SH) | 2-((Alkylthio)methyl)phenol | Intermolecular S_N2 |

| Dearomatization-Aromatization | Tertiary Arylamine/Weak Base | para-Benzylated Tertiary Arylamine | Formation of ortho-quinone methide intermediate |

Oxidative Transformations

Phenol (B47542) Oxidation to Quinone Architectures

The phenolic hydroxyl group of this compound is susceptible to oxidation, which can lead to the formation of quinone-type structures. vulcanchem.com The specific product formed depends on the oxidizing agent and reaction conditions. Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI), are effective for the oxidation of phenols to quinones. nih.govucsb.edu The regioselectivity of the oxidation can be influenced by the substituents on the phenolic ring. nih.gov For instance, the oxidation of some phenols with IBX leads to the formation of ortho-quinones, while BTI can favor the formation of para-quinones. nih.govucsb.edu

In the case of this compound, oxidation would likely lead to the formation of 2-(bromomethyl)benzo-1,4-quinone or other related quinone structures. thieme-connect.de The presence of the electron-withdrawing bromomethyl group can influence the redox potential of the phenol and the stability of the resulting quinone. The oxidation of phenols to quinones is a fundamental transformation in organic synthesis and is relevant to the metabolism of certain phenolic compounds. nih.gov

Stability Considerations of the Bromomethyl Group under Oxidative Stress

The stability of the bromomethyl group during the oxidation of the phenolic ring is a critical consideration. Strong oxidizing agents or harsh reaction conditions could potentially lead to the oxidation of the bromomethyl group itself, or its elimination. However, studies on similar compounds suggest that the bromomethyl group can remain intact under certain oxidative conditions. For example, a study on 4-bromomethyl-3-nitrobenzoic acid showed that the compound was relatively stable under oxidative conditions with hydrogen peroxide. researchgate.net

The choice of oxidizing agent is crucial for preserving the integrity of the bromomethyl group. Milder, more selective oxidizing agents are preferred to minimize side reactions. The relative reactivity of the phenolic hydroxyl group and the bromomethyl group will determine the outcome of the oxidation reaction. In many cases, the phenolic hydroxyl group is more readily oxidized than the bromomethyl group.

Reductive Pathways

Conversion of the Bromomethyl Group to Alkyl Moieties using Hydride Reagents (e.g., LiAlH₄)

The bromomethyl group in this compound can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ is a powerful source of hydride ions (H⁻) and is capable of reducing a wide range of functional groups, including alkyl halides. numberanalytics.commasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism, where a hydride ion displaces the bromide ion.

The general mechanism for the reduction of an alkyl halide with LiAlH₄ involves the transfer of a hydride from the [AlH₄]⁻ complex to the carbon atom bearing the halogen. numberanalytics.com This is followed by the elimination of the bromide ion. A subsequent workup with water or dilute acid is typically required to quench any remaining LiAlH₄ and to protonate the resulting alkoxide from the reduction of any other reducible groups in the molecule. numberanalytics.comrsc.org While LiAlH₄ can reduce alkyl bromides, it is a very reactive reagent and may also react with the acidic phenolic hydroxyl group. reddit.com

Selective Reduction Methodologies

Achieving selective reduction of the bromomethyl group in the presence of the phenolic hydroxyl group requires careful selection of the reducing agent and reaction conditions. While strong hydrides like LiAlH₄ will react with the acidic phenol, other methods can be employed for selective reduction.

Catalytic hydrogenation is a common method for the selective reduction of functional groups. For example, using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst can often selectively reduce a benzylic bromide in the presence of a phenol. This method is often preferred in industrial settings due to its scalability and the production of minimal waste.

Another approach to achieve selectivity is through the use of protecting groups. The phenolic hydroxyl group can be protected with a suitable protecting group, such as a silyl (B83357) ether or an acyl group, which is stable to the reducing conditions used to convert the bromomethyl group. After the reduction is complete, the protecting group can be removed to yield the desired 2-methylphenol. The choice of protecting group and the specific reduction conditions must be carefully considered to ensure compatibility and high yields.

Elimination Reactions and Unsaturated Product Formation

The structure of this compound, a primary benzylic bromide, allows it to participate in elimination reactions, particularly under basic conditions, to yield unsaturated products. The presence of the acidic phenolic proton and the benzylic bromine atom sets the stage for base-induced elimination pathways.

Under strongly basic conditions, an E2 (bimolecular elimination) mechanism is generally favored. In this process, a base abstracts a proton while the leaving group, in this case, the bromide ion, departs simultaneously. For this compound, the most acidic proton, aside from the phenolic hydroxyl group, is on the bromomethyl group. However, for a standard elimination to form a double bond, a proton from an adjacent carbon is required. In this case, elimination could theoretically lead to the formation of a highly reactive and transient species known as an ortho-quinone methide (or o-xylylene).

The formation of ortho-quinone methide occurs via an intramolecular elimination process. The phenoxide ion, formed by the deprotonation of the hydroxyl group by a strong base, can act as an internal base. The lone pair on the oxygen can push electron density into the ring, facilitating the expulsion of the bromide ion from the adjacent methyl group. This process results in the formation of a conjugated system.

These ortho-quinone methide intermediates are highly reactive dienophiles and electrophiles, readily participating in subsequent reactions. They are typically not isolated but are trapped in situ by other reagents present in the reaction mixture. Their formation represents a key pathway for the generation of unsaturated products from this compound derivatives.

Below is a table summarizing the conditions and expected products of elimination reactions involving this compound.

| Reaction Conditions | Proposed Mechanism | Primary Unsaturated Product (Intermediate) | Notes |

| Strong Base (e.g., NaH, t-BuOK) | Intramolecular E2-like | ortho-Quinone Methide | The phenoxide ion acts as an internal base to displace the bromide. The product is a highly reactive intermediate. |

| High Temperature | Thermal Elimination | ortho-Quinone Methide | Thermal conditions can also promote the elimination of HBr to form the reactive intermediate. |

While direct studies detailing the isolation of simple unsaturated products from this compound are limited due to the high reactivity of the initial products, the formation of such intermediates is a well-established principle in the reactivity of ortho-substituted phenols.

Intramolecular Cyclization and Ring-Forming Processes

The bifunctional nature of this compound, containing both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, makes it an ideal substrate for intramolecular cyclization reactions to form heterocyclic ring systems. These processes are fundamental in the synthesis of various valuable chemical structures.

One of the most prominent cyclization reactions is the formation of dihydrobenzofuran. Under basic conditions, the deprotonated phenoxide readily acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group in an intramolecular SN2 reaction. This Williamson ether synthesis variant is an efficient method for constructing the five-membered ether ring.

Furthermore, derivatives of this compound are versatile precursors for more complex ring-forming cascades. For instance, 2-ynylphenols, which can be synthesized from this compound, undergo base-catalyzed intramolecular cyclization to yield 2-substituted benzo[b]furans. researchgate.net This transformation proceeds efficiently under mild conditions, demonstrating the utility of the phenol and a modified side chain in constructing fused ring systems. researchgate.net

Similarly, derivatives where the phenolic proton is protected and the bromomethyl group is used as a handle for further functionalization can lead to other important heterocyclic cores. For example, the reaction of 2-(bromomethyl)benzaldehyde (B49007) derivatives with primary amines is a key step in the synthesis of 2-substituted isoindoles, forming a five-membered nitrogen-containing ring. researchgate.net

The following table summarizes various intramolecular cyclization and ring-forming reactions involving precursors structurally related to this compound.

| Precursor Type | Reaction Name/Type | Catalyst/Reagents | Product Class | Research Findings |

| 2-Ynylphenols | Intramolecular Cyclization | Cs₂CO₃, CH₃CN | 2-Substituted Benzo[b]furans | Good to excellent yields are achieved with a variety of aryl and alkyl substituents on the alkyne. researchgate.net |

| This compound | Intramolecular Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaOH) | Dihydrobenzofuran | A standard method for forming the furan (B31954) ring fused to the benzene ring. |

| 2-(Bromomethyl)benzaldehyde | Condensation/Cyclization | Primary Amines | 2-Substituted Isoindoles | A one-step procedure for the synthesis of various isoindole derivatives. researchgate.net |

| (2-(Bromomethyl)phenoxy) (tert-butyl)dimethylsilane | ortho-Quinone Methide Formation and Cycloaddition | Base/Lewis Acid | Benzooxathiepine | The precursor generates an ortho-quinone methide which can undergo a (3+4) reaction. researchgate.net |

| Diol derived from 8-hydroxy-6-hydroxymethyllimonene and thiophene-2-carbaldehyde | Intramolecular Cyclization | Amberlyst-15 (Brønsted acid) | 1,4-Cineole fragment containing heterocycles | The reaction mechanism and pathways are discussed using both experimental data and DFT calculations. researchgate.net |

These examples highlight the significance of the this compound scaffold in synthetic organic chemistry for the construction of diverse and complex cyclic molecules.

Advanced Analytical and Spectroscopic Characterization in the Study of 2 Bromomethyl Phenol and Its Reactivity

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Reaction Products and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of products and derivatives originating from 2-(bromomethyl)phenol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the chemical shift (δ) of the benzylic protons of the bromomethyl group (-CH₂Br) is a key diagnostic signal, typically appearing around 4.3 ppm. The protons on the aromatic ring exhibit characteristic splitting patterns and chemical shifts that are influenced by the positions of the hydroxyl and bromomethyl groups. The phenolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can be solvent and concentration-dependent. For instance, in derivatives of phloroglucinol, the phenolic -OH can appear as a singlet at 14.0 ppm. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each carbon atom in the molecule. The carbon of the -CH₂Br group in this compound derivatives typically resonates at a specific chemical shift. For example, in 2,3-bis(bromomethyl)-6,7-dimethylquinoxaline, the -CH₂ carbons appear at δ 30.9 ppm. doi.org Aromatic carbons have distinct chemical shifts that confirm the substitution pattern on the benzene (B151609) ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between protons and carbons, which is particularly useful for complex derivatives. For example, HMBC can be used to confirm the ortho-positioning of hydroxyl groups by observing cross-peaks between the hydroxyl proton and adjacent carbons. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| -CH₂Br Protons | ~4.3 | - | |

| Aromatic Protons | 6.8–7.5 | 115–150 | vulcanchem.com |

| Phenolic -OH | 9.2 (s) | - | vulcanchem.com |

| -CH₂Br Carbon | - | ~70.3 | vulcanchem.com |

| Aromatic C=N Carbon | - | 160.1 | vulcanchem.com |

| tert-butyl Protons | 1.3–1.5 (s) | - | |

| tert-butyl Carbons | - | 30–35 | |

| Nitro-substituted Carbon | - | ~150 | |

| Brominated Aromatic Carbon | - | ~110 |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can validate the molecular formula of the parent compound, C₇H₇BrO, by providing a highly accurate mass measurement, such as the [M+H]⁺ ion at m/z 187.9664.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. Under electron impact (EI), this compound and its derivatives typically form a stable molecular ion (M⁺·). researchgate.net Subsequent fragmentation can occur through various pathways, such as the loss of a bromine atom or the entire bromomethyl group. libretexts.org The study of these fragmentation patterns helps to confirm the structure of synthesized compounds and identify unknown byproducts. For example, in the mass spectrum of pentane, characteristic fragments corresponding to the loss of methyl and ethyl groups are observed. libretexts.org

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex reaction mixtures, allowing for the separation of components before their detection by the mass spectrometer. mdpi.comajrconline.org This is crucial for identifying reaction intermediates and understanding reaction mechanisms. purdue.edu Electrospray ionization (ESI) is a soft ionization technique often used in LC-MS that typically produces the protonated molecular ion [M+H]⁺, which helps to preserve the molecular structure during analysis.

Table 2: Key Mass Spectrometry Data for this compound and Related Structures

| Compound/Ion | m/z (Mass-to-Charge Ratio) | Ion Type | Analytical Context | Reference |

| This compound | 187.9664 | [M+H]⁺ | HRMS validation of molecular formula | |

| Phenyl-substituted pyridinium | 279.4 | [M]⁺ | ESI-MS analysis of a derivative | uvic.ca |

| 1-[3-(4-Bromo-benzyl)-2,4,6-trihydroxy-phenyl]-2-methyl-propan-1-one | 363.0/365.2 | [M-H]⁻ | ESI-MS of a complex derivative | mdpi.com |

| 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | 392.00 | [M]⁺ + 2 | MS of a synthesized heterocyclic derivative | nih.gov |

This table is interactive. Click on the headers to sort the data.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, HPLC) for Reaction Progress Monitoring and Purity Assessment

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are vital for monitoring the progress of reactions involving this compound and for assessing the purity of the final products. vulcanchem.com HPLC allows for the separation, identification, and quantification of the starting materials, intermediates, and products in a reaction mixture. researchgate.net

By taking aliquots from a reaction at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products. This information is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading. A common setup for the analysis of this compound derivatives involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. ajrconline.org The separated components are detected by a UV detector, often at a wavelength where the aromatic rings of the compounds absorb strongly. ajrconline.org

HPLC is also the standard method for determining the purity of the synthesized this compound derivatives. By comparing the peak area of the main product to the total area of all peaks in the chromatogram, a quantitative measure of purity can be obtained. This is essential for ensuring that the material meets the required specifications for subsequent applications.

Vibrational Spectroscopy (e.g., Infrared, IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in this compound and its derivatives. libretexts.org The IR spectrum provides a "fingerprint" of a molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. mvpsvktcollege.ac.in

Key characteristic absorptions for this compound include:

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. vulcanchem.comopenstax.org The broadness is due to hydrogen bonding. adichemistry.com

C-H stretching vibrations for the aromatic ring and the bromomethyl group, usually appearing between 2850 and 3100 cm⁻¹. libretexts.org

C=C stretching vibrations within the aromatic ring, which give rise to characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.org

A C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 550 and 650 cm⁻¹. vulcanchem.com

Changes in the IR spectrum during a reaction can be used to monitor the transformation of functional groups. For example, the disappearance of the O-H band could indicate that the hydroxyl group has reacted.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

| Phenolic O-H stretch | 3200–3600 | Broad due to hydrogen bonding | vulcanchem.comcore.ac.uk |

| Aromatic C-H stretch | 3000–3100 | - | libretexts.org |

| Aliphatic C-H stretch | 2850–3000 | - | mvpsvktcollege.ac.in |

| Aromatic C=C stretch | 1400–1600 | In-ring vibrations | libretexts.org |

| C-Br stretch | 550–650 | - | vulcanchem.com |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction Analysis for Solid-State Structural Confirmation of Derivatives

For crystalline derivatives of this compound, single-crystal X-ray diffraction provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comacs.org

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Pathways

The elucidation of reaction intermediates and pathways for reactions involving this compound often requires the use of advanced and combined spectroscopic techniques. numberanalytics.com In-situ spectroscopic methods, such as in-situ IR or Raman spectroscopy, allow for the real-time monitoring of reacting species without the need for sampling. This can provide direct evidence for the formation and consumption of transient intermediates.

The combination of kinetic studies with spectroscopic analysis is a powerful approach to understanding reaction mechanisms. numberanalytics.com By monitoring the concentration of reactants, intermediates, and products over time under different conditions, a detailed kinetic model can be developed. This, combined with the structural information from spectroscopy, allows for a comprehensive understanding of the reaction pathway. For instance, the combination of gas chromatography with mass spectrometry (GC-MS) has been used to identify bromomethyl ether intermediates in bromomethylation reactions. sciencemadness.org Furthermore, techniques like UV-Vis spectroscopy can be employed to study reaction kinetics by monitoring changes in the absorbance of analytes over time. uvic.ca

Strategic Applications of 2 Bromomethyl Phenol in Contemporary Organic Synthesis

Development of Pharmaceutical and Agrochemical Intermediates

Synthesis of Bioactive Scaffolds and Potential Therapeutic Agents

2-(Bromomethyl)phenol serves as a key precursor in the generation of diverse molecular scaffolds with potential therapeutic applications. Its ability to react with a wide range of nucleophiles, such as amines, thiols, and alcohols, facilitates the construction of more complex molecules. For instance, derivatives of this compound have been explored for their potential as anticancer and antimicrobial agents. The introduction of specific pharmacophores through the reactive bromomethyl group allows for the targeted design of molecules with desired biological activities.

Research has demonstrated the utility of this compound in creating compounds with significant biological effects. For example, it is a building block for benzyl-aptamines, which have shown notable anticancer and antimicrobial activities. lookchem.com Furthermore, it is used in the synthesis of N-(ureidoalkyl)benzyl-piperidine derivatives, which act as selective antagonists for the CC Chemokine receptor-3. lookchem.com

Design and Elucidation of Enzyme Inhibitors

The reactive nature of the bromomethyl group in this compound makes it a valuable tool for designing enzyme inhibitors. This group can act as an electrophilic handle, capable of forming covalent bonds with nucleophilic residues within the active site of an enzyme, leading to irreversible inhibition. This strategy has been employed in the development of inhibitors for various enzymes, including proteases, where the bromomethyl group can alkylate cysteine residues.

Furthermore, derivatives of this compound have been investigated for their urease inhibition properties. Studies have shown that certain brominated phenolic compounds can effectively inhibit urease activity, with some derivatives achieving over 80% inhibition at specific concentrations. The compound is also utilized in creating sulfonamide analogues that exhibit inhibitory activity against Caspases 3 and 7. lookchem.com

Functional Material Science and Polymer Precursor Synthesis

In the realm of material science, this compound is utilized as a precursor for synthesizing functional polymers and materials. The reactive bromomethyl group can participate in polymerization reactions, leading to the formation of polymers with tailored properties. For example, it can be used to create brominated polyphenolic matrices for ion-exchange resins through radical polymerization initiated by AIBN.

The phenolic hydroxyl group can also be esterified to create initiators for atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers. acs.org This approach enables the creation of polymers with specific functionalities and architectures, suitable for applications in coatings, adhesives, and other advanced materials. vulcanchem.com

Construction of Complex Heterocyclic Systems

The reactivity of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds. lookchem.com The ortho-positioning of the bromomethyl and hydroxyl groups allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Thiophene (B33073) and Benzothiazole (B30560) Derivatives

While direct synthesis of thiophene from this compound is not the primary application, its structural motifs are incorporated into more complex thiophene-containing molecules. For instance, related brominated compounds are used in the synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki cross-coupling reactions. d-nb.info These thiophene derivatives have shown potential as therapeutic agents. d-nb.info

In the synthesis of benzothiazole derivatives, which are known for their wide range of biological activities, precursors structurally related to this compound are employed. nih.govnih.gov For example, 2-aminothiophenol (B119425) is a common starting material for constructing the benzothiazole core through condensation reactions with various aldehydes or other electrophiles. analis.com.myekb.eg

Chromene and Related Ring Systems

This compound is a key building block in the synthesis of chromene and its derivatives. The intramolecular reaction between the phenolic hydroxyl group and the bromomethyl group, often facilitated by a base, can lead to the formation of the chromene ring system. This type of cyclization is a fundamental strategy for constructing this important heterocyclic scaffold.

Furthermore, tandem reactions involving ylides generated from precursors related to this compound can be used to synthesize various chromenes. acs.org By carefully choosing the reaction conditions and substrates, it is possible to control the formation of different isomers and achieve high yields of the desired chromene derivatives.

Contribution to Natural Product Total Synthesis Initiatives (e.g., Steroid Modifications)

The unique combination of a reactive benzylic bromide and a nucleophilic phenolic hydroxyl group makes this compound and its isomers valuable intermediates in the total synthesis of complex natural products. Its structure allows for stepwise or selective functionalization, providing a versatile building block for constructing intricate molecular frameworks.

A notable application is in the synthesis of diarylheptanoid natural products, such as acerogenins. In the total synthesis of acerogenin E and K, a derivative, 2-bromo-4-(bromomethyl)phenol, serves as a key precursor. researchgate.net It undergoes an SN2 reaction to introduce a necessary side chain, which is a critical step in building the complex 13-membered m,m-cyclophane skeleton of the target molecules. researchgate.net

Furthermore, derivatives of bromomethylphenol are instrumental in the solid-phase synthesis of phenolic steroids, such as estradiol (B170435) derivatives. acs.org In this approach, a linker derived from a bromomethylphenol, like methyl 4-(bromomethyl)-3-nitrobenzoate, is used to attach the steroid to a solid support. acs.org The steroid's phenolic group is coupled with the linker in the presence of a base like cesium carbonate. acs.org This linkage allows for subsequent chemical transformations to be performed on the steroid core while it is anchored to the polymer, facilitating purification and handling during the synthesis of biologically relevant steroid libraries. acs.org

Table 2: Application of Bromomethylphenol Derivatives in Natural Product Synthesis

| Natural Product/Derivative | Bromomethylphenol Derivative Used | Role in Synthesis | Key Reaction Type | Ref. |

|---|---|---|---|---|

| Acerogenins E and K | 2-Bromo-4-(bromomethyl)phenol | Precursor for cyclophane skeleton | SN2 reaction | researchgate.net |

| Phenolic Steroid Derivatives | Methyl 4-(bromomethyl)-3-nitrobenzoate | Linker for solid-phase synthesis | Williamson ether synthesis | acs.org |

C-C Bond Forming Reactions (e.g., Suzuki-Miyaura Cross-Couplings)

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, and this compound derivatives are effective participants in powerful cross-coupling reactions. rsc.org The Suzuki-Miyaura cross-coupling reaction, which typically couples an organoboron compound with an organohalide using a palladium catalyst, is a prominent example. libretexts.org This reaction is valued for its versatility, functional group tolerance, and the relatively non-toxic nature of its boron-based by-products. libretexts.orgnih.gov

While the bromomethyl group itself is not the typical halide used in the C-C bond-forming step of a Suzuki coupling, this compound can be converted into a suitable coupling partner. For example, it can be transformed into a (bromomethyl)phenylboronic acid ester. gre.ac.uk These esters can then undergo Suzuki-Miyaura coupling. Research has explored the synthesis of various biphenyls using o-, m-, and p-(bromomethyl)phenylboronic acid pinacol (B44631) esters as coupling partners. gre.ac.uk The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

This strategy has been applied to synthesize novel series of 2-(bromomethyl)-5-aryl-thiophenes via the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. researchgate.net These reactions demonstrate the utility of using a bromomethyl-functionalized ring system as a platform for building more complex aryl structures through palladium-catalyzed C-C bond formation. researchgate.netpreprints.org

Table 3: Examples of Suzuki-Miyaura Reactions with Bromomethyl-Functionalized Precursors

| Organohalide Partner | Organoboron Partner | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|

| Aryl halides (e.g., nitrobenzene (B124822) derivatives) | o-(Bromomethyl)phenylboronic acid pinacol ester | Pd(OAc)₂, Pd(PPh₃)₄ | (Bromomethyl)biphenyls | gre.ac.uk |

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophenes | researchgate.net |

| Aryl bromides | Potassium benzyloxyethyltrifluoroborate | PdCl₂(AᵗaPhos)₂, Cs₂CO₃ | Arylethyloxy compounds | nih.gov |

Theoretical and Computational Chemistry Studies of 2 Bromomethyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Density Functional Theory (DFT) is a particularly prominent method due to its favorable balance of accuracy and computational cost. For 2-(Bromomethyl)phenol, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G+(d,p), are employed to determine its optimized molecular geometry and electronic structure. nih.govscience.gov

These calculations yield crucial parameters that dictate the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would highlight the electron-rich oxygen of the hydroxyl group and the π-system of the aromatic ring, as well as the electrophilic character of the carbon atom in the bromomethyl group, which is susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data are representative examples based on typical DFT calculations for similar aromatic compounds and are intended for illustrative purposes.

| Calculated Property | Representative Value | Significance for this compound |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons, likely localized on the phenol (B47542) ring and oxygen atom. |

| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy orbital for accepting electrons, associated with the antibonding σ* orbital of the C-Br bond. |

| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggests good kinetic stability, but the polarized C-Br bond remains a reactive site. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Red (negative) on -OH, Blue (positive) near -CH₂Br | Predicts that the hydroxyl group is a site for electrophilic attack or hydrogen bonding, while the bromomethyl carbon is a site for nucleophilic attack. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most favorable reaction pathways. rsc.orgchemrxiv.org

For this compound, computational studies can elucidate the mechanism of its synthesis, such as the radical bromination of 2-methylphenol (o-cresol) with N-bromosuccinimide (NBS). Modeling can also clarify the mechanisms of its subsequent reactions, particularly nucleophilic substitutions at the benzylic carbon. These reactions can proceed via an Sₙ1 mechanism, involving a stable benzylic carbocation intermediate, or an Sₙ2 mechanism. DFT calculations of the activation barriers for both pathways can predict which mechanism is favored under specific reaction conditions. The phenolic hydroxyl group can also influence reactivity through intramolecular interactions, a factor that can be precisely modeled.

Table 2: Hypothetical Calculated Energy Profile for Nucleophilic Substitution of this compound Note: This table illustrates a simplified, hypothetical reaction coordinate for an Sₙ2 reaction with a generic nucleophile (Nu⁻).

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| Transition State | [Nu···CH₂(PhOH)···Br]⁻ | +15.5 |

| Products | 2-(Nu-methyl)phenol + Br⁻ | -10.2 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is critical to its function and reactivity. This compound possesses conformational flexibility, primarily due to rotation around the single bonds connecting the bromomethyl and hydroxyl groups to the aromatic ring. Conformational analysis using computational methods can identify the most stable arrangements (conformers or rotamers) and the energy barriers between them. researchgate.net By performing a potential energy surface (PES) scan, where the energy is calculated as a function of specific dihedral angles, researchers can locate the global and local energy minima corresponding to the most stable conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. frontiersin.org These simulations model the atomic motions based on classical mechanics, offering insights into how the molecule behaves in different environments, such as in solution. MD can reveal the preferred conformations in a solvent, the nature of solvent-solute interactions, and the timescale of conformational changes, which can be crucial for understanding its interaction with biological targets like proteins. researchgate.net

Predictive Modeling for Structure-Activity Relationships (SAR) in Derivative Design

This compound is a valuable building block in medicinal chemistry for the synthesis of more complex derivatives. mdpi.comsci-hub.se Computational modeling plays a pivotal role in guiding the design of these derivatives by establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how changes in a molecule's structure affect its biological activity.

Molecular docking is a common technique where derivatives of this compound are computationally placed into the binding site of a target protein. cnr.it The resulting binding poses and calculated binding affinities help predict which derivatives are most likely to be active. This approach allows for the rational design of compounds with improved potency and selectivity. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of related compounds. sci-hub.se These are mathematical models that correlate chemical structure descriptors with biological activity. nih.gov By building a QSAR model based on an initial set of synthesized and tested derivatives, researchers can predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

Simulation of Spectroscopic Signatures for Validation

A key application of computational chemistry is the simulation of various types of spectra. Comparing these simulated spectra with experimental data serves as a crucial validation of the computational model's accuracy. nih.gov

For this compound, DFT calculations can predict its vibrational frequencies. The resulting theoretical infrared (IR) and Raman spectra can be compared to experimental measurements. researchgate.net Calculated frequencies are often multiplied by a scaling factor to account for systematic errors in the computational method and to improve agreement with experimental results. researchgate.net This comparison aids in the definitive assignment of vibrational bands to specific molecular motions.

Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which provides a simulated UV-Vis absorption spectrum. researchgate.net The calculated absorption maxima (λmax) can be compared with experimental data to confirm the electronic structure predicted by the model. Agreement between simulated and experimental spectra provides confidence that the computational model accurately represents the molecule's geometric and electronic properties.

Table 3: Illustrative Comparison of Experimental and Simulated IR Frequencies for this compound Note: This table presents hypothetical data to illustrate the principle of comparing experimental and DFT-calculated vibrational frequencies.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3455 | O-H stretch |

| ν(C-H) aromatic | 3065 | 3070 | Aromatic C-H stretch |

| ν(C=C) aromatic | 1605, 1580 | 1608, 1583 | Aromatic ring C=C stretch |

| δ(O-H) | 1350 | 1345 | O-H in-plane bend |

| ν(C-O) | 1230 | 1235 | Phenolic C-O stretch |

| ν(C-Br) | 650 | 645 | C-Br stretch |

Emerging Research Frontiers and Future Prospects for 2 Bromomethyl Phenol

Innovations in Stereoselective Synthesis

The development of stereoselective synthesis methods for derivatives of 2-(bromomethyl)phenol is a burgeoning area of research. These methods aim to control the three-dimensional arrangement of atoms, which is crucial for the biological activity of many pharmaceutical compounds.

Recent advancements include the use of phosphine-catalyzed domino reactions to assemble multiple molecules of 2-(bromomethyl)acrylates in a highly regio- and stereoselective manner. acs.org This process results in the formation of complex bicyclic structures with multiple stereocenters from simple starting materials. acs.org Another notable development is the use of chiral sulfoxides as directing groups in asymmetric cyclization reactions to produce enantioenriched benzothiepines. acs.org This method has been shown to be a thermodynamically controlled process, yielding the desired product with high enantiomeric excess. acs.org

Furthermore, organocatalytic enantioselective approaches are being explored for the synthesis of chiral molecules from this compound derivatives. lboro.ac.uk For instance, the enantioselective synthesis of 2-bromo-2-nitroalkan-1-ols has been achieved through a Henry reaction catalyzed by a copper(II) acetate (B1210297) and a camphor-derived amino pyridine (B92270) ligand, yielding products with high enantiomeric enrichment. researchgate.net

Table 1: Innovations in Stereoselective Synthesis of this compound Derivatives

| Innovation | Description | Key Findings |

|---|---|---|

| Phosphine-Catalyzed Domino Hexamerization | Assembly of six 2-(bromomethyl)acrylate units into a bicyclic structure. acs.org | Forms seven carbon-carbon bonds and four stereocenters with high regio- and stereoselectivity. acs.org |

| Chiral Sulfoxide-Directed Cyclization | Use of an enantioenriched sulfoxide (B87167) to direct the asymmetric cyclization to form benzothiepines. acs.org | Produces two new stereogenic centers with high enantiomeric ratio (98:2 er). acs.org |

| Organocatalytic Enantioselective Synthesis | Enantioselective synthesis of chiral compounds from this compound derivatives using organocatalysts. lboro.ac.uk | Enables the production of specific stereoisomers crucial for biological activity. lboro.ac.uk |

| Catalytic Enantioselective Henry Reaction | Direct condensation of aldehydes with bromonitromethane (B42901) to form 2-bromo-2-nitroalkan-1-ols. researchgate.net | Achieves high enantiomeric enrichment using a copper(II) catalyst and a chiral ligand. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis into flow chemistry and automated platforms is enhancing safety, efficiency, and scalability. Continuous flow reactors, for instance, are being employed for the industrial production of related compounds, such as 5-(bromomethyl)-2-nitrophenol, to improve safety and efficiency. vulcanchem.com

Flow chemistry offers several advantages, including improved heat and mass transfer, which prevents the formation of local hot spots and leads to cleaner products. acs.org This is particularly beneficial for reactions like bromination, which can be exothermic. A continuous-flow photo-bromination using N-bromosuccinimide (NBS) in a glass plate reactor has been developed, allowing for precise control over reaction parameters such as light intensity, wavelength, and temperature. researchgate.net This system has been successfully applied to the synthesis of compounds like 2-bromomethyl-4-trifluoromethoxyphenylboronic acid pinacol (B44631) ester and shows potential for scale-up with integrated purification systems. researchgate.net

Automated synthesis platforms can further streamline the production process, reducing manual handling and improving reproducibility. The development of such systems is crucial for the efficient exploration of new derivatives and their applications.

Exploration of Novel Catalytic Systems

Research into novel catalytic systems is aimed at developing more efficient and selective methods for the synthesis and functionalization of this compound. One area of focus is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. For example, clay-supported Cu(II) catalysts have been shown to be efficient and recyclable for the synthesis of 1,2,3-triazoles from related azides. lookchem.com

Photocatalysis is another promising avenue. Visible-light-induced reactions using catalysts like Amberlyst 15 are being explored for the functionalization of related heterocyclic compounds. rsc.org Additionally, palladium-N-heterocyclic carbene (NHC) catalyst systems, generated in situ from imidazolium (B1220033) salts and a palladium source, have demonstrated high activity in Mizoroki-Heck reactions in aqueous media. beilstein-journals.org These water-soluble catalysts offer a greener alternative to traditional organometallic catalysts. beilstein-journals.org The development of effective catalytic systems based on layered aluminosilicates is also being investigated for the synthesis of heterocyclic compounds. researchgate.net

Advanced Biomedical Applications and Bioorthogonal Chemistry

The unique reactivity of this compound and its derivatives makes them valuable tools in biomedical research, particularly in bioorthogonal chemistry. Bioorthogonal reactions occur in living systems without interfering with native biochemical processes and are instrumental in drug delivery, cellular imaging, and tracking biomolecules. rsc.org

Derivatives of this compound can be functionalized to create probes for bioorthogonal "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, tetrazine-modified probes, synthesized from bromomethyl-tetrazine derivatives, can be used for the fluorogenic release of molecules in biological systems. rsc.org This chemistry has potential applications in the controlled release of synergistic drugs and in theranostics. rsc.org

Furthermore, this compound serves as a precursor for bioactive molecules with potential therapeutic effects, including anticancer and antimicrobial activities. For instance, platinum(II) complexes derived from brominated nitrophenols have shown cytotoxicity against cancer cell lines. vulcanchem.com The ability to attach these molecules to proteins or other biomolecules through bioorthogonal ligation opens up new possibilities for targeted therapies. rsc.org

Sustainable and Eco-Friendly Synthetic Methodologies for Industrial Scale-Up

Developing sustainable and eco-friendly synthetic methods for the industrial-scale production of this compound is a key area of future research. Green chemistry principles, such as waste prevention and the use of renewable feedstocks, are guiding these efforts. uniroma1.itacs.org

One approach is to replace hazardous reagents like elemental bromine with greener alternatives. For example, a method using hydrogen peroxide and hydrobromic acid can generate the brominating agent in situ, avoiding the direct use of bromine. The use of N-bromosuccinimide (NBS) is another milder alternative, often employed in laboratory settings.

Q & A

Q. What are the primary synthetic routes for 2-(Bromomethyl)phenol, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of cresol derivatives. For example, direct bromination of 2-methylphenol (o-cresol) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or photochemical activation) can yield the target compound. Solvent choice (e.g., CCl₄ or acetonitrile) and temperature (25–60°C) critically affect reaction efficiency and byproduct formation . Alternative methods include nucleophilic substitution of 2-(hydroxymethyl)phenol with HBr, though this requires acid catalysis and anhydrous conditions to avoid hydrolysis .

Q. How does the reactivity of the bromomethyl group in this compound compare to other halogenated analogs?

The bromomethyl group exhibits higher reactivity in nucleophilic substitution (SN2) reactions compared to chloromethyl analogs due to bromine’s superior leaving-group ability. This property is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) or alkylation of amines/thiols. However, competing elimination reactions may occur under strongly basic conditions, necessitating pH control (optimal range: pH 7–9) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Due to its skin/eye irritation and respiratory hazard (GHS Category 2A/3), handling requires PPE (gloves, goggles), fume hood use, and avoidance of aerosol formation. Spills should be contained with inert absorbents (e.g., diatomaceous earth) and decontaminated with ethanol. Waste must comply with local regulations for halogenated organics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatization?

Discrepancies in yields often arise from differences in substrate purity, solvent polarity, or catalyst loading. For instance, alkylation with primary amines may yield 60–85% depending on the base (e.g., K₂CO₃ vs. Et₃N). Systematic optimization using design-of-experiments (DoE) methodologies, coupled with real-time monitoring (e.g., HPLC or in-situ IR), can identify critical variables .

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

The bromomethyl group serves as a versatile handle for covalent modification of biological targets. For example, it can alkylate cysteine residues in enzyme active sites (e.g., proteases) to create irreversible inhibitors. In prodrug design, it enables pH-sensitive release of therapeutics via hydrolysis in acidic environments (e.g., tumor microenvironments) .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Q. How can researchers mitigate competing side reactions during large-scale synthesis?

Scale-up challenges include exothermic bromination and byproduct accumulation. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。